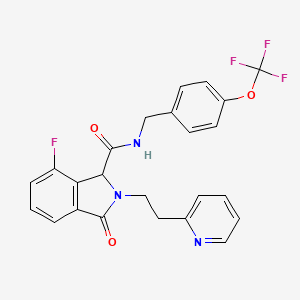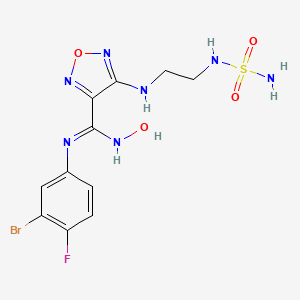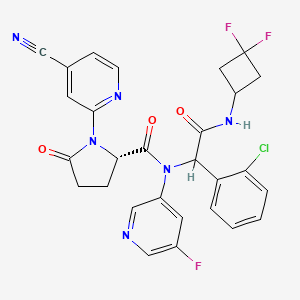
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Vue d'ensemble
Description
AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized through complex reactions, involving multiple components and techniques like FT-IR, NMR, and X-ray diffraction. This highlights its structural complexity and the advanced methods required for its synthesis and analysis (Jayarajan et al., 2019).
- Studies also focus on the synthesis of related heterocyclic compounds, showcasing the interest in this area for creating novel compounds with potential applications in various fields, including pharmaceuticals (Rybakov et al., 2017).
Potential Anticancer Activity
- Molecular docking studies suggest that similar compounds may interact with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and thus exhibiting anticancer activity (Jayarajan et al., 2019).
Biological Activity
- Some derivatives show significant biological activities, including radical-binding activity greater than some known substances and cytotoxic activity against certain cancer cells, suggesting their potential as chemotherapeutic agents (Zykova et al., 2018).
- Other compounds synthesized using similar methodologies demonstrate antioxidant, antitumor, and antimicrobial activities, further indicating the wide-ranging potential of these chemical structures (Khalifa et al., 2015).
Insecticidal Activity
- Certain pyridine compounds, related to the main compound of interest, have been studied for their insecticidal activity, indicating potential applications in pest control (Abdel-Raheem et al., 2021).
Mécanisme D'action
Target of Action
The primary target of Ivosidenib is the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme . This enzyme is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation .
Mode of Action
Ivosidenib inhibits the mIDH1 enzyme, blocking its enzymatic activity . This inhibition suppresses the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to clinical responses via differentiation of malignant cells .
Biochemical Pathways
The mIDH1 enzyme is involved in the citric acid cycle, a crucial metabolic pathway. Mutations in this enzyme lead to the accumulation of the oncometabolite 2-HG . 2-HG competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Pharmacokinetics
Ivosidenib is rapidly absorbed and slowly eliminated, with a half-life of 72–138 hours . It exhibits dose- and time-dependent pharmacokinetics, with exposure increasing sub-proportionally to dose, and clearance increasing with increasing dose . The moderate/strong CYP3A4 inhibitors voriconazole, fluconazole, and posaconazole were associated with reductions in clearance, and hence increases in area under the plasma ivosidenib concentration-time curve .
Result of Action
The inhibition of mIDH1 by Ivosidenib and the subsequent decrease in 2-HG levels lead to the differentiation of malignant cells . This results in clinical responses in patients with cancers harboring an IDH1 mutation .
Action Environment
The efficacy of Ivosidenib can be influenced by various factors. For instance, concomitant use of certain medications, such as CYP3A4 inhibitors, can affect Ivosidenib’s pharmacokinetics .
Analyse Biochimique
Biochemical Properties
AG-120 (Ivosidenib) specifically inhibits a mutated form of IDH1 in the cytoplasm, inhibiting the formation of the oncometabolite, 2-hydroxyglutarate (2-HG) . This results in the induction of cellular differentiation and an inhibition of cellular proliferation . The compound exhibits profound 2-HG lowering in tumor models .
Cellular Effects
AG-120 (Ivosidenib) has been shown to reduce 2-HG levels in plasma and tumor tissue in preclinical and clinical studies, and to induce differentiation of leukemic blasts in patients with acute myeloid leukemia . It exerts cell-type-dependent effects on leukemic cells, promoting delayed disease regression .
Molecular Mechanism
AG-120 (Ivosidenib) works by inhibiting the IDH1 mutant enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) . This oncometabolite competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Temporal Effects in Laboratory Settings
The effects of AG-120 (Ivosidenib) have been observed over time in laboratory settings. The compound has been shown to increase cycling of rare leukemia stem cells and trigger transcriptional upregulation of the pyrimidine salvage pathway . Single-agent AG-120 treatment does not fully eradicate the disease .
Metabolic Pathways
AG-120 (Ivosidenib) is involved in the metabolic pathway of the isocitrate dehydrogenase 1 (IDH1) enzyme . It inhibits the mutant IDH1 enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) .
Propriétés
IUPAC Name |
(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-XADRRFQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (AG-120, Ivosidenib) in cancer cells?
A: this compound selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme. [, ] These mutations are commonly found in specific cancers like gliomas and acute myeloid leukemia. [, ] The mutated enzyme acquires a new function, producing an oncometabolite called d-2-hydroxyglutarate (2-HG). [] By inhibiting mIDH1, AG-120 effectively reduces 2-HG levels in tumor cells. [, ] This reduction has been shown to restore cellular differentiation processes and hinder tumor growth. [, ]
Q2: How does AG-120's ability to lower 2-HG levels translate to clinical benefits in patients with cholangiocarcinoma?
A: In a subset of patients with IDH1-mutated cholangiocarcinoma, treatment with AG-120 has been observed to induce changes in tumor morphology and gene expression. [] Specifically, some tumors showed an increase in cholangiocellular growth patterns and a reduction in cytoplasm volume after 8-24 weeks of treatment. [] Additionally, RNA sequencing revealed a trend toward increased expression of liver-specific genes in samples with increased cholangiolar histology. [] These findings suggest that AG-120 may promote a more differentiated phenotype in some cholangiocarcinoma cells.
Q3: Beyond its primary target, are there other ways AG-120 impacts cancer cells?
A: Research suggests AG-120 might have a broader impact on cancer cell metabolism, particularly under nutrient-deprived conditions. [] It appears that in these environments, AG-120 can also inhibit the wild-type IDH1 enzyme. [] This inhibition seems to disrupt the cancer cells' ability to adapt to low nutrient availability, potentially limiting their growth and survival. []
Q4: Are there ongoing efforts to improve upon the properties of AG-120 as a therapeutic agent?
A: Yes, research continues to explore and optimize compounds targeting mIDH1. For instance, (+)-119 (NCATS-SM5637, NSC 791985), a potent pyrid-2-one mIDH1 inhibitor, has demonstrated superior tumor penetration and 2-HG reduction compared to AG-120 in preclinical models. [] This ongoing research highlights the commitment to developing even more effective treatments for mIDH1-driven cancers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


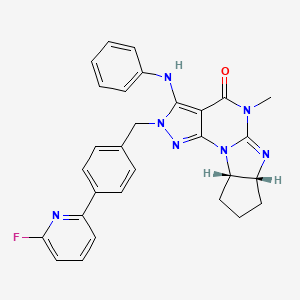
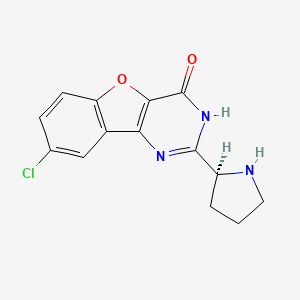
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

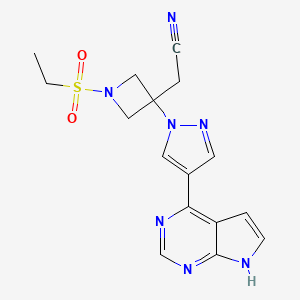


![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)


